![molecular formula C24H17NO6 B4119624 N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119624.png)
N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as KPT-335, is a small molecule inhibitor that has shown potential in various scientific research applications. KPT-335 belongs to the family of exportin inhibitors, which are known to disrupt the nuclear export of proteins and RNA molecules.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves the inhibition of exportin 1, which is a protein that mediates the nuclear export of proteins and RNA molecules. Exportin 1 recognizes and binds to cargo proteins that contain a nuclear export signal (NES) sequence, and then transports them out of the nucleus through the nuclear pore complex. This compound binds to the NES binding site of exportin 1, thereby preventing the binding of cargo proteins and inhibiting the nuclear export of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific cargo proteins that are affected by the inhibition of exportin 1. In cancer cells, the inhibition of exportin 1 leads to the accumulation of tumor suppressor proteins in the nucleus, which induces apoptosis and inhibits tumor growth. In infectious diseases, the inhibition of exportin 1 leads to the inhibition of viral replication, as viral proteins are unable to be exported from the nucleus. In neurodegenerative disorders, the inhibition of exportin 1 leads to the reduction of protein aggregation and the improvement of neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for exportin 1, which allows for the selective inhibition of nuclear export. Another advantage is its low toxicity, which allows for the use of higher concentrations in experiments. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research and development of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective exportin inhibitors that can be used in a wider range of scientific research applications. Additionally, further research is needed to elucidate the specific cargo proteins that are affected by the inhibition of exportin 1, and to identify the downstream signaling pathways that are involved in the biochemical and physiological effects of this compound.
Scientific Research Applications
N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide has shown potential in various scientific research applications, including cancer therapy, infectious diseases, and neurodegenerative disorders. In cancer therapy, this compound has been shown to inhibit the nuclear export of tumor suppressor proteins, leading to the accumulation of these proteins in the nucleus and the induction of apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit the nuclear export of viral proteins, leading to the inhibition of viral replication. In neurodegenerative disorders, this compound has been shown to inhibit the nuclear export of disease-related proteins, leading to the reduction of protein aggregation and the improvement of neuronal function.
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-21-12-16(25-23(26)15-6-9-20-22(11-15)30-13-29-20)7-8-17(21)18-10-14-4-2-3-5-19(14)31-24(18)27/h2-12H,13H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRMNZHRWDWZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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